(1,2-DIPHENYLETHYL)[(1H-INDOL-3-YL)METHYL]AMINE
Overview
Description
(1,2-DIPHENYLETHYL)[(1H-INDOL-3-YL)METHYL]AMINE is a complex organic compound that features both indole and diphenylethylamine moieties. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-DIPHENYLETHYL)[(1H-INDOL-3-YL)METHYL]AMINE typically involves multi-step organic reactions. One common method starts with the preparation of the indole moiety, which can be synthesized via Fischer indole synthesis. This involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
For the diphenylethylamine part, a common approach is the reduction of the corresponding nitro compound or the reductive amination of benzophenone derivatives. The final step involves coupling the indole and diphenylethylamine moieties, often using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production methods for such complex organic compounds often rely on scalable and efficient synthetic routes. Catalytic hydrogenation and high-pressure reactions are commonly employed to ensure high yields and purity. Continuous flow reactors and automated synthesis platforms are also used to optimize reaction conditions and minimize production costs .
Chemical Reactions Analysis
Types of Reactions
(1,2-DIPHENYLETHYL)[(1H-INDOL-3-YL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitro group in precursor compounds can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with palladium on carbon (Pd/C) are frequently used.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry
In chemistry, (1,2-DIPHENYLETHYL)[(1H-INDOL-3-YL)METHYL]AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Indole derivatives are known to interact with various biological targets, making them valuable in the development of new therapeutic agents .
Medicine
Medically, this compound and its derivatives are investigated for their potential anti-inflammatory, anticancer, and antimicrobial properties. Their ability to modulate biological pathways makes them promising candidates for drug development .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and dyes. Its unique chemical properties allow for the creation of materials with specific functionalities .
Mechanism of Action
The mechanism of action of (1,2-DIPHENYLETHYL)[(1H-INDOL-3-YL)METHYL]AMINE involves its interaction with various molecular targets, including enzymes and receptors. The indole moiety can bind to specific sites on proteins, modulating their activity and leading to various biological effects. The diphenylethylamine part can enhance the compound’s ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
2-Phenylindole: Used in the synthesis of pharmaceuticals and agrochemicals.
Diphenylamine: Commonly used as an antioxidant in industrial applications.
Uniqueness
(1,2-DIPHENYLETHYL)[(1H-INDOL-3-YL)METHYL]AMINE is unique due to its combined indole and diphenylethylamine structure, which allows for diverse chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
N-(1H-indol-3-ylmethyl)-1,2-diphenylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2/c1-3-9-18(10-4-1)15-23(19-11-5-2-6-12-19)25-17-20-16-24-22-14-8-7-13-21(20)22/h1-14,16,23-25H,15,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUNUNYGLNQOMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)NCC3=CNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901253306 | |
Record name | N-(1,2-Diphenylethyl)-1H-indole-3-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901253306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331970-59-3 | |
Record name | N-(1,2-Diphenylethyl)-1H-indole-3-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331970-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1,2-Diphenylethyl)-1H-indole-3-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901253306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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